molecular formula C20H22BrClN2O4 B4630780 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide

Cat. No.: B4630780
M. Wt: 469.8 g/mol
InChI Key: PPGZIUPDOBGZJM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is an organic compound with a complex structure that includes bromine, chlorine, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 4-tert-butylphenol to produce 2-bromo-4-tert-butylphenol. This intermediate is then reacted with 4-chlorophenoxyacetic acid to form the corresponding ester. Finally, the ester undergoes hydrazinolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove oxygen atoms or add hydrogen atoms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, while the phenoxy groups provide hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is unique due to its combination of bromine, chlorine, and tert-butyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClN2O4/c1-20(2,3)13-4-9-17(16(21)10-13)28-12-19(26)24-23-18(25)11-27-15-7-5-14(22)6-8-15/h4-10H,11-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGZIUPDOBGZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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